molecular formula C26H30N2O4S2 B3934944 N-[2-(benzylsulfanyl)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide

N-[2-(benzylsulfanyl)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide

Cat. No.: B3934944
M. Wt: 498.7 g/mol
InChI Key: QSJQHTINQTXLKK-UHFFFAOYSA-N
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Description

N-[2-(benzylsulfanyl)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide is a complex organic compound with a molecular formula of C26H30N2O4S2 and an average mass of 498.657 Da This compound is characterized by its unique structure, which includes benzylsulfanyl, ethoxyphenyl, and methylphenyl groups attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzylsulfanyl)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes:

    Formation of Benzylsulfanyl Intermediate: The initial step involves the reaction of benzyl chloride with thiourea to form benzylsulfanyl.

    Ethylation and Sulfonylation: The benzylsulfanyl intermediate is then reacted with ethyl bromide and sulfonyl chloride to introduce the ethoxyphenyl and sulfonyl groups.

    Coupling with Glycinamide: The final step involves coupling the intermediate with glycinamide under specific reaction conditions, such as the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzylsulfanyl)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions

    Amines and Alcohols: Formed through reduction reactions

    Substituted Derivatives: Formed through nucleophilic substitution reactions

Scientific Research Applications

N-[2-(benzylsulfanyl)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(benzylsulfanyl)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.

    Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

N-[2-(benzylsulfanyl)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities

Properties

IUPAC Name

N-(2-benzylsulfanylethyl)-2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O4S2/c1-3-32-24-13-15-25(16-14-24)34(30,31)28(23-11-9-21(2)10-12-23)19-26(29)27-17-18-33-20-22-7-5-4-6-8-22/h4-16H,3,17-20H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJQHTINQTXLKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCSCC2=CC=CC=C2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(benzylsulfanyl)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide
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N-[2-(benzylsulfanyl)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide
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N-[2-(benzylsulfanyl)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide
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N-[2-(benzylsulfanyl)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide
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N-[2-(benzylsulfanyl)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide
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N-[2-(benzylsulfanyl)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide

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